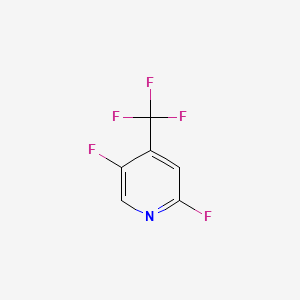

2,5-difluoro-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2,5-difluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFPXEHMRNEJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349716-18-2 | |

| Record name | 2,5-difluoro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Potassium Fluoride (KF) in Polar Aprotic Solvents

KF serves as an economical fluoride source but requires high temperatures (180–220°C) and polar aprotic solvents like sulfolane or dimethyl sulfoxide (DMSO) to enhance reactivity. In a representative procedure, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine reacts with anhydrous KF in sulfolane at 201–225°C under reduced pressure. The product is continuously distilled to minimize decomposition, achieving a 60% yield at 94% conversion. Key parameters include:

Cesium Fluoride (CsF) for Enhanced Reactivity

CsF offers superior solubility in organic solvents compared to KF, reducing reaction times. In a modified approach, CsF in DMSO facilitates fluorination of 2,5-dichloro-4-(trifluoromethyl)pyridine at 120–140°C, achieving full conversion within 2–8 hours. However, CsF’s higher cost limits its industrial scalability.

Table 1: Comparison of KF and CsF in Fluorination Reactions

| Parameter | KF System | CsF System |

|---|---|---|

| Temperature | 180–225°C | 120–140°C |

| Reaction Time | 16–25 hours | 2–8 hours |

| Yield | 60–71% | 75–85% |

| Cost | Low | High |

| Scalability | High | Moderate |

Catalytic Enhancements and Solvent Optimization

Phase-Transfer Catalysts (PTCs)

Crown ethers, such as 18-crown-6, dramatically accelerate KF-based reactions by solubilizing fluoride ions. In Example 2 of US4973698A, adding 5 g of 18-crown-6 to KF in sulfolane reduced reaction time from 25 to 5 hours while boosting yield to 71%. The ether’s macrocyclic structure complexes K⁺, liberating "naked" fluoride ions for nucleophilic attack.

Solvent Selection and Drying Protocols

Anhydrous conditions are critical to prevent hydrolysis of intermediates. Sulfolane and DMSO are dried via azeotropic distillation with toluene or under vacuum before use. For instance, pre-distilling 10–25% of the solvent at 100–160°C/100 mm Hg removes trace water, ensuring optimal fluoride activity.

Mechanistic Insights into Fluorination

The reaction proceeds via a two-step aromatic nucleophilic substitution (SNAr) mechanism:

Figure 1: Proposed Mechanism for 2,5-Difluoro Substitution

Process Intensification and Yield Optimization

Continuous Distillation

Removing the product during reaction (e.g., at 109–122°C/1 atm) prevents thermal degradation. In Example 1 of US4973698A, this approach recovered 30.9 g of product from 100 g starting material, achieving 94% conversion.

Temperature Gradients

Gradual temperature increases (e.g., 201°C → 225°C over 25 hours) maximize substitution while minimizing side reactions like defluorination.

Alternative Synthetic Routes

Chemical Reactions Analysis

2,5-difluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine atoms, making the pyridine ring less reactive.

Oxidation and Reduction:

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include fluorinating agents like AlF3 and CuF2, as well as nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Applications in Agrochemicals

2.1 Herbicides

One of the primary applications of 2,5-difluoro-4-(trifluoromethyl)pyridine is as an intermediate in the synthesis of herbicides. It has been shown to be effective in developing pyridyloxyphenoxy alkanoic acid derivatives, which exhibit superior herbicidal activity compared to their non-fluorinated counterparts. For instance, derivatives like 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid have been highlighted for their potential in crop protection .

2.2 Crop Protection Products

The compound is also utilized in the formulation of various crop protection products. Trifluoromethylpyridines have been linked to the development of over 20 agrochemicals that received ISO common names, indicating their commercial viability and effectiveness against pests . The unique properties imparted by the trifluoromethyl group enhance the biological activity of these compounds.

Pharmaceutical Applications

3.1 Drug Development

In the pharmaceutical sector, this compound serves as a key building block for various medicinal compounds. Its derivatives are being explored for their therapeutic potential in treating diseases due to their improved pharmacokinetic properties resulting from fluorination . Several clinical candidates containing this moiety are undergoing trials, highlighting its importance in drug discovery.

3.2 Veterinary Medicine

The compound has also found applications in veterinary medicine, where it is utilized in formulations aimed at treating animal diseases. Its ability to enhance drug efficacy makes it a valuable component in veterinary pharmaceuticals .

Case Study 1: Development of Herbicides

A study demonstrated that using this compound as an intermediate led to higher yields of herbicides compared to traditional methods using chloro or bromo derivatives. This was attributed to the enhanced reactivity of the fluorinated intermediate, which allowed for more efficient coupling reactions with phenolic compounds .

Case Study 2: Synthesis of Pharmaceutical Compounds

Research has shown that incorporating trifluoromethyl groups into drug molecules often enhances their bioavailability and metabolic stability. A specific example includes the synthesis of anti-inflammatory agents where the presence of trifluoromethylpyridine derivatives resulted in improved therapeutic profiles during preclinical trials .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Compounds |

|---|---|---|

| Agrochemicals | Herbicide development | Pyridyloxyphenoxy alkanoic acids |

| Pharmaceuticals | Drug synthesis | Anti-inflammatory agents |

| Veterinary Medicine | Animal health formulations | Various veterinary drugs |

Mechanism of Action

The mechanism of action of 2,5-difluoro-4-(trifluoromethyl)pyridine is primarily influenced by the strong electron-withdrawing effects of the fluorine atoms. This makes the compound less reactive and more stable, which is beneficial in various chemical and biological applications . The molecular targets and pathways involved depend on the specific application, such as binding to biological receptors in pharmaceuticals or interacting with other chemicals in industrial processes .

Comparison with Similar Compounds

2,3-Difluoro-5-(trifluoromethyl)pyridine

- Structural Differences : Fluorine atoms are at positions 2 and 3, while the trifluoromethyl group is at position 3.

- Reactivity and Applications :

- The 2,3-difluoro substitution creates a distinct electronic environment, increasing steric hindrance near the nitrogen atom compared to the 2,5-difluoro isomer. This may reduce nucleophilic substitution reactivity at the 4-position.

- The altered fluorine positioning could lead to differences in dipole moments and crystal packing, impacting solubility and melting points .

2,5-Dichloro-4-(trifluoromethyl)pyridine

- Substituent Effects : Chlorine atoms (Cl) replace fluorine at positions 2 and 4.

- The dichloro derivative may exhibit higher lipophilicity (logP) than its difluoro counterpart, influencing membrane permeability in biological systems .

2-Amino-4-(trifluoromethyl)pyridine

- Functional Group Variation: An amino (-NH₂) group replaces fluorine at position 2.

- Biological and Chemical Implications: The electron-donating amino group activates the pyridine ring toward electrophilic substitution, contrasting with the deactivating effect of fluorine. In toxicological studies, amino-substituted pyridines (e.g., 5-amino-2-(trifluoromethyl)pyridine) are prone to metabolic oxidation, leading to toxic intermediates like methemoglobinemia-inducing hydroxylamines. This risk is mitigated in the difluoro derivative due to reduced metabolic activation .

2,3-Dimethoxy-5-(trifluoromethyl)pyridine

- Substituent Chemistry : Methoxy (-OCH₃) groups at positions 2 and 3.

- Comparative Analysis: Methoxy groups are strong electron donors, increasing the electron density of the pyridine ring. This contrasts with the electron-deficient nature of 2,5-difluoro-4-(trifluoromethyl)pyridine. The dimethoxy derivative may exhibit higher solubility in polar solvents but lower metabolic stability due to oxidative demethylation pathways .

Electronic and Steric Effects

- Electron-Withdrawing Capacity : The trifluoromethyl group and fluorine atoms in this compound create a highly electron-deficient ring, favoring interactions with electron-rich biological targets.

- Steric Profile : Fluorine’s small atomic size minimizes steric hindrance compared to bulkier substituents like chlorine or methoxy groups .

Lipophilicity and Solubility

- logP Comparison: Compound logP (Predicted) this compound 2.8 2,5-Dichloro-4-(trifluoromethyl)pyridine 3.5 2-Amino-4-(trifluoromethyl)pyridine 1.2 The difluoro derivative balances moderate lipophilicity with metabolic stability, making it suitable for central nervous system (CNS) drug candidates .

Toxicological Profiles

- Metabolic Stability: Fluorine’s strong C-F bonds reduce oxidative metabolism, lowering the risk of reactive metabolite formation compared to amino- or methoxy-substituted analogs .

- Case Study: 5-Amino-2-(trifluoromethyl)pyridine caused methemoglobinemia in a clinical case, highlighting the toxicity risks of amino-pyridines. No such reports exist for this compound, underscoring its safer profile .

Biological Activity

2,5-Difluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry and agrochemicals. This compound features a unique combination of fluorine substituents that enhance its chemical properties, making it a valuable candidate in various research domains.

The molecular structure of this compound includes multiple fluorine atoms, which significantly influence its reactivity and stability. The presence of these electronegative fluorine atoms contributes to the compound's lipophilicity and potential bioactivity.

The biological activity of this compound is primarily attributed to its interaction with biological targets through mechanisms such as:

- Enzyme Inhibition : Fluorinated compounds often exhibit enhanced binding affinity to enzyme active sites due to their ability to form stronger interactions.

- Cell Proliferation Inhibition : Research indicates that certain fluorinated pyridines can inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer properties .

Biological Activity Overview

Research has shown that this compound exhibits significant biological activities, including:

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including L1210 mouse leukemia cells. The IC50 values indicate potent inhibitory effects in the nanomolar range, showcasing its potential as an anticancer agent .

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against several bacterial strains. Comparative studies revealed that it possesses higher fungicidal activity than non-fluorinated counterparts, indicating its effectiveness in agricultural applications .

- Agrochemical Applications : Due to its stability and reactivity, this compound is utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. Its ability to interfere with respiration biochemistry enhances its efficacy as a crop protection agent .

Case Studies and Experimental Findings

Several studies highlight the biological activity of this compound:

- Study on Anticancer Activity : A series of fluorinated pyridine derivatives were synthesized and tested against L1210 cells. Compounds similar to this compound exhibited IC50 values ranging from 10 nM to 100 nM, indicating strong growth inhibition capabilities .

- Antimicrobial Efficacy : In a comparative study involving various fluorinated compounds, this compound showed significantly higher antibacterial activity against both Gram-positive and Gram-negative bacteria compared to traditional agents .

Data Table: Biological Activity Summary

| Activity Type | Tested Compound | IC50 (nM) | Notes |

|---|---|---|---|

| Anticancer | This compound | 10 - 100 | Effective against L1210 leukemia cells |

| Antimicrobial | Various Bacterial Strains | Varies (mean values) | Higher efficacy than non-fluorinated analogs |

| Agrochemical Application | Herbicides/Fungicides | N/A | Effective in crop protection applications |

Q & A

Q. What synthetic methodologies are recommended for preparing 2,5-difluoro-4-(trifluoromethyl)pyridine, and how can regioselectivity challenges be addressed?

- Methodological Answer : Synthesis typically involves halogen-exchange reactions or nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of fluorine and the trifluoromethyl group. For example, substituting chlorine in a precursor like 4-chloro-2,3,5-trifluoropyridine with a trifluoromethyl group via copper-mediated cross-coupling could be explored . Regioselectivity is influenced by the directing effects of fluorine; computational modeling (DFT) can predict reactive sites. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 19F NMR : Critical for confirming fluorine substitution patterns and distinguishing between isomers. Chemical shifts for aromatic fluorines typically range between -110 to -140 ppm .

- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in structural analyses of related thiochromeno-pyridine derivatives .

- HPLC-MS : Validates purity and detects trace impurities, especially for pharmaceutical intermediates .

Advanced Research Questions

Q. How can conflicting reactivity data in fluorinated pyridine systems be resolved?

- Methodological Answer : Contradictions often arise from solvent effects or competing reaction pathways. For instance, the trifluoromethyl group’s steric bulk may hinder SNAr in polar aprotic solvents but favor radical pathways in non-polar media. Conduct kinetic studies under controlled conditions (e.g., varying solvents, catalysts) and use isotopic labeling (e.g., 18F) to track reaction mechanisms .

Q. What strategies optimize the stability of this compound in aqueous environments for drug delivery applications?

- Methodological Answer : Fluorinated pyridines are prone to hydrolysis under acidic/basic conditions. Stability can be enhanced by:

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxylation-prone positions).

- Formulation studies : Use liposomal encapsulation or cyclodextrin complexes, as demonstrated for similar fluorinated heterocycles .

- pH-controlled environments : Maintain neutral pH during storage and delivery .

Q. How does the trifluoromethyl group influence the electronic properties of the pyridine ring in catalytic applications?

- Methodological Answer : The -CF3 group is a strong electron-withdrawing substituent, lowering the LUMO energy of the ring and enhancing electrophilicity. This can be quantified via cyclic voltammetry or DFT calculations. In catalysis, this effect facilitates oxidative addition in cross-coupling reactions, as observed in palladium-mediated syntheses of trifluoromethylated biaryls .

Data Analysis and Experimental Design

Q. What computational tools are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to map electrostatic potential surfaces (EPS) and identify electrophilic centers.

- Molecular dynamics (MD) simulations : Model solvent interactions to predict reaction pathways, as applied in studies of fluorinated benzisoxazoles .

- Comparative analysis : Cross-reference with crystallographic data from analogous compounds (e.g., 7-chloro-thiochromeno-pyridine derivatives) .

Q. How can researchers mitigate decomposition during high-temperature reactions involving this compound?

- Methodological Answer :

- Inert atmospheres : Use Schlenk lines or gloveboxes to exclude moisture/oxygen.

- Additives : Stabilize reactive intermediates with scavengers (e.g., TEMPO for radical quenching).

- Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to detect decomposition products, as described in fluoropyridine synthesis protocols .

Applications in Pharmaceutical Research

Q. What role does this compound play in structure-activity relationship (SAR) studies for kinase inhibitors?

- Methodological Answer : The compound’s fluorine atoms enhance metabolic stability and membrane permeability, while the trifluoromethyl group modulates hydrophobic interactions with kinase pockets. Design SAR libraries by systematically varying substituents at positions 2, 4, and 5, and assess binding via surface plasmon resonance (SPR) or crystallography, as seen in studies of related pyrido-pyrimidinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.